molecular formula C10H14N2O2 B1628824 2-(3-Aminopropoxy)benzamide CAS No. 1016533-62-2

2-(3-Aminopropoxy)benzamide

Cat. No.: B1628824
CAS No.: 1016533-62-2
M. Wt: 194.23 g/mol
InChI Key: MSBIMKKSWLLYSX-UHFFFAOYSA-N
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Description

2-(3-Aminopropoxy)benzamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a benzamide moiety, a privileged structure known to be present in a wide range of bioactive molecules. Benzamide derivatives have been extensively reported in scientific literature to exhibit significant inhibitory potential against enzymes like acetylcholinesterase (AChE) and human carbonic anhydrase I and II (hCA I and II) at nanomolar levels, making them valuable scaffolds for developing neuroprotective and anticancer agents . The compound's molecular structure, which includes a flexible 3-aminopropoxy linker, provides a versatile handle for further chemical modification and conjugation. This makes this compound a potentially useful building block for the synthesis of more complex molecules, probe development, and structure-activity relationship (SAR) studies aimed at exploring new therapeutic avenues . Researchers can leverage this compound to design novel inhibitors and study their mechanisms of action. This product is provided for research purposes and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-aminopropoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-6-3-7-14-9-5-2-1-4-8(9)10(12)13/h1-2,4-5H,3,6-7,11H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBIMKKSWLLYSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602737
Record name 2-(3-Aminopropoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016533-62-2
Record name 2-(3-Aminopropoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Modifications of 2 3 Aminopropoxy Benzamide

Strategies for the Preparation of the Benzamide (B126) Core Structure

The formation of the benzamide core is a fundamental step in the synthesis of 2-(3-aminopropoxy)benzamide and its derivatives. Several classical and modern synthetic methods can be employed, starting from readily available benzoic acid derivatives.

One of the most direct and widely used methods is the amidation of benzoic acid or its activated derivatives . This typically involves the reaction of a benzoic acid precursor with ammonia (B1221849) or an ammonia equivalent. To facilitate this reaction, the carboxylic acid is often activated. Common activation methods include conversion to an acyl chloride , an acid anhydride , or an active ester . The reaction of benzoyl chloride with aqueous ammonia, for instance, provides a straightforward route to benzamide. scribd.com

Alternatively, benzamide can be synthesized from benzoic acid and urea , with boric acid often serving as a catalyst. This method involves heating the reactants, leading to the formation of benzamide along with the evolution of carbon dioxide and ammonia gas. youtube.com

Another approach involves the hydrolysis of benzonitrile (B105546) . This transformation can be achieved under acidic or basic conditions. For example, heating benzonitrile with a strong acid like sulfuric acid, followed by neutralization, yields benzamide.

A more contemporary method for the direct formation of a benzamide from an aromatic ring is through a Friedel-Crafts-type reaction . For instance, the reaction of an arene with cyanoguanidine in the presence of a Brønsted superacid can directly furnish the corresponding benzamide. nih.gov This method offers a direct route to substituted benzamides from simple aromatic precursors.

Starting MaterialReagentsKey Features
Benzoic AcidSOCl₂ or (COCl)₂, then NH₃Two-step process via acyl chloride.
Benzoic AcidUrea, Boric Acid (catalyst)High-temperature reaction, releases CO₂ and NH₃. youtube.com
Benzoyl ChlorideAqueous AmmoniaDirect and often high-yielding reaction. scribd.com
BenzonitrileH₂SO₄, H₂OAcid-catalyzed hydrolysis.
Benzene (B151609)Cyanoguanidine, Triflic AcidDirect carboxamidation of the aromatic ring. nih.gov

Approaches to the Introduction of the Aminopropoxy Moiety

The introduction of the 3-aminopropoxy side chain onto the benzamide core is most commonly achieved through a Williamson ether synthesis . wikipedia.orgmasterorganicchemistry.com This reaction involves the O-alkylation of a phenol (B47542) with an alkyl halide. In the context of this compound synthesis, the starting material is typically salicylamide (B354443) (2-hydroxybenzamide) .

The phenolic hydroxyl group of salicylamide is first deprotonated with a suitable base to form a more nucleophilic phenoxide ion. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). The resulting phenoxide then undergoes a nucleophilic substitution reaction (SN2) with a 3-halopropylamine derivative. wikipedia.orgmasterorganicchemistry.com

A common alkylating agent is 3-bromopropylamine hydrobromide or 3-chloropropylamine hydrochloride . It is often necessary to use a protected form of the amine, such as N-(3-bromopropyl)phthalimide, to prevent side reactions. The phthalimide (B116566) protecting group can then be removed in a subsequent step, typically by hydrazinolysis with hydrazine (B178648) hydrate, to yield the free primary amine of the aminopropoxy chain.

General Reaction Scheme:

Deprotonation of Salicylamide: Salicylamide is treated with a base (e.g., NaH, K₂CO₃) in a suitable aprotic solvent (e.g., DMF, acetone) to generate the corresponding phenoxide.

Alkylation: The phenoxide is reacted with a protected 3-halopropylamine (e.g., N-(3-bromopropyl)phthalimide).

Deprotection: The protecting group on the terminal amine is removed to afford this compound.

Derivatization Strategies for Analogue Synthesis

The this compound scaffold offers multiple points for chemical modification, allowing for the systematic exploration of the chemical space and the generation of diverse analogue libraries. These modifications can be targeted at the terminal amine, the propoxy linker, the benzene ring, or the amide linkage itself.

Chemical Modification of the Terminal Amine Functionality

The primary amine of the aminopropoxy side chain is a versatile functional group that can be readily modified through various reactions.

N-Acylation: The terminal amine can be acylated using a variety of acylating agents, such as acyl chlorides or carboxylic anhydrides , in the presence of a base like triethylamine (B128534) or diisopropylethylamine. commonorganicchemistry.comhud.ac.uk This reaction leads to the formation of a new amide bond, allowing for the introduction of a wide range of substituents.

Reductive Amination: The primary amine can undergo reductive amination with aldehydes or ketones to yield secondary or tertiary amines, respectively. wikipedia.orgmasterorganicchemistry.com This two-step, one-pot reaction typically involves the formation of an intermediate imine, which is then reduced in situ with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgmasterorganicchemistry.com This method is highly effective for introducing alkyl groups to the terminal amine.

ReactionReagentsProduct Type
N-AcylationAcyl chloride, Base (e.g., TEA)Secondary Amide
N-AcylationCarboxylic anhydride, Base (e.g., TEA)Secondary Amide
Reductive AminationAldehyde, NaBH₃CN or NaBH(OAc)₃Secondary Amine
Reductive AminationKetone, NaBH₃CN or NaBH(OAc)₃Secondary Amine

Structural Variations within the Propoxy Linker

Modification of the three-carbon propoxy linker can be used to explore the impact of linker length, rigidity, and the presence of substituents on the properties of the molecule. This is typically achieved by using different alkylating agents during the Williamson ether synthesis step. For example, using a 2-haloethylamine or a 4-halobutylamine derivative would lead to analogues with shorter or longer linkers, respectively. The introduction of substituents on the linker can be accomplished by starting with appropriately substituted 1,3-dihalopropanes.

Substitutions and Derivatizations on the Benzene Ring

The aromatic ring of the benzamide core can be functionalized to introduce a variety of substituents, which can significantly influence the electronic and steric properties of the molecule. The synthetic strategy for introducing these substituents depends on the directing effects of the existing amide and alkoxy groups. Both of these groups are generally ortho-, para-directing for electrophilic aromatic substitution reactions.

Common electrophilic aromatic substitution reactions that can be employed include:

Halogenation: Introduction of chloro, bromo, or iodo substituents using appropriate halogenating agents (e.g., Cl₂, Br₂, I₂) and a Lewis acid catalyst.

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, which can be further functionalized.

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although these reactions may be less effective due to the deactivating nature of the amide group.

The order of these reactions in a synthetic sequence is crucial for achieving the desired substitution pattern. libretexts.org

Alterations of the Amide Linkage

The amide bond itself can be replaced with other functional groups, known as amide bond isosteres , to modulate the chemical and biological properties of the molecule. exlibrisgroup.comdrughunter.com This strategy is often employed in medicinal chemistry to improve metabolic stability, alter hydrogen bonding patterns, or explore different conformational preferences.

Common amide isosteres include:

1,2,3-Triazoles: These five-membered heterocyclic rings can be synthesized via a copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). The 1,4-disubstituted triazole is considered an isostere of a trans-amide bond. nih.govcambridgemedchemconsulting.com

Oxadiazoles: 1,2,4- and 1,3,4-oxadiazoles are also frequently used as amide surrogates. drughunter.com

Trifluoroethylamine: This motif can serve as a non-classical isostere where the electronegative trifluoroethyl group mimics the carbonyl group of the amide. drughunter.com

The synthesis of these analogues would require a divergent synthetic route, where the amide bond formation is replaced by the synthesis of the corresponding isosteric ring system.

Amide IsostereKey Features
1,2,3-TriazoleMimics trans-amide bond, metabolically stable. nih.govcambridgemedchemconsulting.com
OxadiazoleAlters hydrogen bonding properties, can improve metabolic stability. drughunter.com
TrifluoroethylamineReduces basicity of the amine, enhances metabolic stability. drughunter.com

Elucidation of Structure Activity Relationships Sar for 2 3 Aminopropoxy Benzamide Analogues

Influence of Substituent Nature and Position on Biological Activity

The biological activity of 2-(3-aminopropoxy)benzamide analogues is highly sensitive to the nature and placement of substituents on the aromatic ring and the aminopropoxy side chain. While direct SAR studies on the parent compound are not extensively documented in publicly available literature, valuable insights can be extrapolated from research on structurally related benzamide (B126) derivatives.

Substitutions on the Benzamide Ring:

The substitution pattern on the benzamide ring plays a pivotal role in modulating the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets. For instance, in a series of N-(2-aminoethyl)-N-phenyl benzamides, the position of substituents on the benzoyl moiety was found to be a key determinant of their anti-trypanosomal activity. Analogues with ortho-substituents on the benzoyl ring were generally more potent than their meta- or para-isomers nih.gov. For example, the 2-chlorobenzoyl derivative displayed significantly higher activity compared to the 3-chloro and 4-chloro analogues nih.gov. Similarly, a 2-methyl substituent conferred greater potency than a 4-methyl group nih.gov. This suggests that for this compound, substituents at the ortho position relative to the amide group could be crucial for enhancing biological efficacy.

Furthermore, the electronic nature of the substituents is also critical. In some series of benzamide derivatives, the introduction of electron-withdrawing groups, such as halogens, has been shown to enhance biological activity . For example, chloro-derivatives of n-(2-aminoethyl)-2-methoxybenzamide (B1199873) exhibited improved inhibition of Trypanosoma brucei . The existence of compounds like 2-(3-aminopropoxy)-5-chloro-N-(1,1-dioxo-1H-1λ6-benzo[b]thiophen-6-yl)benzamide in chemical databases suggests that substitution at the 5-position of the this compound core is a viable strategy for modifying its properties ontosight.aismolecule.com.

Modifications of the Aminopropoxy Chain and Terminal Amine:

The aminopropoxy linker is another critical determinant of biological activity. The length and flexibility of this chain can influence the orientation of the terminal amino group, which is often a key pharmacophoric element. Studies on related compounds have shown that modifying the length of the aminoalkyl chain can significantly impact potency. For example, extending the ethylenediamine (B42938) chain in n-(2-aminoethyl)-2-methoxybenzamide analogues led to a notable increase in enzymatic potency .

The terminal amino group is often essential for activity, likely participating in crucial hydrogen bonding or electrostatic interactions with the target protein. In a study of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, the removal, acylation, or dimethylation of the terminal amino group resulted in a complete loss of anti-T. brucei activity, highlighting its indispensability nih.gov. This underscores the importance of the primary amine in the this compound scaffold for its potential biological function.

The following table summarizes the influence of substituents on the activity of related benzamide analogues, providing a predictive framework for the SAR of this compound.

Compound Series Substituent Modification Observed Effect on Activity Reference
N-(2-aminoethyl)-N-phenyl benzamidesOrtho-substitution on benzoyl ring (e.g., 2-chloro, 2-methyl)Increased potency compared to meta- and para-isomers nih.gov
n-(2-aminoethyl)-2-methoxybenzamideReplacement of methoxy (B1213986) with chloro groupEnhanced inhibition of Trypanosoma brucei
n-(2-aminoethyl)-2-methoxybenzamideExtension of the diamine chainIncreased enzymatic potency
N-(2-aminoethyl)-N-benzyloxyphenyl benzamidesRemoval or modification of the terminal primary amineComplete loss of activity nih.gov
2-AminobenzimidazolesAmino-substitution on the benzimidazole (B57391) ringFavorable for activity psu.edu

Conformational Analysis and its Implications for Pharmacological Profiles

The pharmacological profile of a flexible molecule like this compound is not only determined by its constitution and configuration but also by its conformational preferences. The ability of the molecule to adopt a specific three-dimensional shape, or "bioactive conformation," is essential for its recognition by and binding to a biological target.

The this compound scaffold possesses several rotatable bonds, including those in the aminopropoxy chain and the bond connecting the propoxy group to the benzamide ring. This flexibility allows the molecule to exist as an ensemble of different conformations in solution. The relative energies of these conformations, and the energy barriers to their interconversion, will determine the conformational landscape of the molecule.

General principles of conformational analysis suggest that the presence of bulky groups can create steric hindrance and favor conformations that minimize these unfavorable interactions quimicaorganica.org. For the this compound structure, interactions between the aminopropoxy chain and the amide group, as well as any substituents on the benzamide ring, will influence the preferred orientation of the side chain relative to the ring.

Computational methods, such as molecular mechanics and quantum mechanics calculations, can be employed to model the conformational space of this compound analogues. These studies can help to identify low-energy conformers and predict the likely bioactive conformation. Experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, can also provide valuable information about the conformational preferences of the molecule in solution.

The conformational flexibility of the aminopropoxy chain is likely to be a key factor in the molecule's ability to adapt to the binding sites of different biological targets. A deeper understanding of the conformational behavior of this compound and its analogues is therefore crucial for rational drug design and for elucidating the molecular basis of their pharmacological activity.

Comparative SAR Studies with Other Benzamide Scaffolds

Another relevant class of compounds for comparison is the 2,6-difluoro-3-alkyloxybenzamides, which have been investigated as inhibitors of the bacterial cell division protein FtsZ nih.govacs.org. In this series, the 3-alkoxy group is flanked by two ortho-fluoro substituents. While the alkoxy chain is at the 3-position, the extensive SAR data available for these compounds provides valuable insights into the role of the alkoxy linker in mediating interactions with a biological target.

Furthermore, the benzamide Fallypride, which is a high-affinity ligand for dopamine (B1211576) D2 and D3 receptors, offers another interesting comparison. Fallypride is a 2-alkoxy-5-substituted benzamide, but with a more complex pyrrolidinyl-containing side chain nih.gov. The development of bitopic ligands based on the Fallypride scaffold to improve receptor selectivity underscores the importance of the side chain in fine-tuning the pharmacological profile nih.gov.

The table below provides a comparative overview of different benzamide scaffolds and their key SAR features, which helps to contextualize the potential properties of this compound.

Benzamide Scaffold Key Structural Features Notable SAR/Biological Activity Reference
N-(2-aminoethyl)-N-phenyl benzamidesFlexible aminoethyl side chain with N-phenyl substitutionOrtho-substitution on the benzoyl ring enhances potency; terminal primary amine is essential for activity. nih.gov
4-(Benzamide)-substituted phenoxypropanolaminesAminopropoxy chain para to the amide linkageSubstitution pattern on the aromatic ring is critical for β-adrenergic receptor binding and selectivity. researchgate.net
2,6-Difluoro-3-alkyloxybenzamides3-Alkoxy chain with ortho-fluoro substituentsInvestigated as inhibitors of the bacterial cell division protein FtsZ. nih.govacs.org
Fallypride and its analogues2-Alkoxy-5-substituted benzamide with a pyrrolidinyl side chainHigh-affinity dopamine D2/D3 receptor ligands; side chain modifications can modulate receptor selectivity. nih.gov

Pharmacological Characterization and Mechanistic Insights

Investigation of Molecular Targets and Ligand Binding Mechanisms

The pharmacological profile of 2-(3-Aminopropoxy)benzamide and its related analogs is characterized by their interaction with a diverse range of molecular targets. Research into the benzamide (B126) scaffold has revealed its potential as a versatile pharmacophore capable of inhibiting various enzymes involved in critical cellular processes. The following sections detail the enzyme inhibition profiles associated with this class of compounds.

The benzamide structure is a well-established inhibitor of Poly(ADP-ribose) Polymerase (PARP), an enzyme crucial for DNA repair. medchemexpress.com Inhibition of PARP can lead to synthetic lethality in cancer cells with specific DNA repair defects, making it a key target in oncology. nih.gov The PARP enzyme family, particularly PARP-1 and PARP-2, plays an essential role in repairing DNA damage by synthesizing poly(ADP-ribose) chains on acceptor proteins. nih.gov

Derivatives of benzamide have demonstrated significant inhibitory activity against PARP. For instance, 3-aminobenzamide (B1265367) is a known potent inhibitor of PARP. selleckchem.com Studies on benzimidazole (B57391) carboxamide derivatives, which incorporate a benzamide moiety, have identified compounds with strong PARP-1 inhibition, showing IC₅₀ values near or below 10 nM. nih.gov

Table 1: PARP Inhibition by Benzamide Derivatives

Compound Class Target IC₅₀ Source
Benzimidazole Carboxamides PARP-1 ~10 nM nih.gov
3-amino benzamide PARP 5.4 µM caymanchem.com

IC₅₀: The half-maximal inhibitory concentration.

The kinesin spindle protein (KSP), also known as Eg5, is a motor protein essential for the formation of a bipolar spindle during mitosis. nih.govtandfonline.com Inhibition of KSP leads to cell cycle arrest in mitosis and the formation of a characteristic "mono-astral" spindle, ultimately inducing cell death. nih.govtandfonline.com This mechanism makes KSP a compelling target for anticancer therapies. tandfonline.com

Several potent KSP inhibitors feature a complex benzamide structure. For example, SB-743921, a chromen-4-one derivative with the chemical name N-(3-aminopropyl)-N-((1R)-1-(7-chloro-4-oxo-3-(phenylmethyl)-4H-1-benzopyran-2-yl)-2-methylpropyl)-4-methyl-benzamide, is a selective KSP inhibitor. ncats.io It has demonstrated an ATPase IC₅₀ activity of 0.1 nM, showing a five-fold increase in potency over the earlier inhibitor ispinesib. nih.govtandfonline.com Another example is AZD4877, which also contains an N-(3-aminopropyl)-benzamide core and is recognized as a potent KSP inhibitor. tandfonline.comnih.gov These compounds bind to an allosteric pocket on the KSP motor domain, away from the ATP-binding site. tandfonline.com

Table 2: KSP Inhibition by Benzamide-Containing Compounds

Compound Target IC₅₀ (ATPase) Source
SB-743921 KSP 0.1 nM nih.govtandfonline.com
Filanesib KSP 6 nM nih.gov

IC₅₀: The half-maximal inhibitory concentration.

Rho-associated kinase (ROCK) is a serine/threonine kinase that plays a significant role in regulating cell morphology and motility. nih.gov As a key modulator of various cellular behaviors, ROCK1 has become a promising therapeutic target for a range of diseases. nih.gov The benzamide scaffold has been widely reported as a foundation for ROCK1 inhibitors. nih.gov

Research has led to the discovery of potent and selective dual inhibitors of ROCK1 and ROCK2 based on an aminobenzothiazole structure, which evolved from an initial benzamide hit. osti.gov Computational studies, including 3D-QSAR modeling and molecular docking, have been employed to investigate N-methyl-4-(4-pyrazolidinyl) benzamides (MPBs) to better understand their pharmacological properties and guide the design of new, more potent ROCK1 inhibitors. nih.gov

The complex pathophysiology of Alzheimer's disease has driven interest in developing multi-targeted drugs. nih.gov Two key enzymes in Alzheimer's pathology are Acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine, and β-secretase (BACE1), which is involved in the production of neurotoxic amyloid-β (Aβ) peptides. nih.govmdpi.com Consequently, dual inhibitors of AChE and BACE1 represent a promising therapeutic strategy. mdpi.com

The benzamide structure has been explored for this dual-target approach. nih.gov A series of novel benzamide derivatives were designed and synthesized specifically as potential dual inhibitors of AChE and BACE1. nih.gov Within this series, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) emerged as the most active compound against both enzymes, with an IC₅₀ value of 0.056 µM for AChE and 9.01 µM for BACE1. nih.gov Molecular dynamics simulations suggest that these ligands may inhibit AChE by reducing the enzyme's flexibility, thereby impeding its function. nih.gov

Table 3: Dual AChE and BACE1 Inhibition by a Benzamide Derivative

Compound Target IC₅₀ Source
N,N′-(1,4-phenylene)bis(3-methoxybenzamide) AChE 0.056 µM nih.gov
N,N′-(1,4-phenylene)bis(3-methoxybenzamide) BACE1 9.01 µM nih.gov

IC₅₀: The half-maximal inhibitory concentration.

Topoisomerase I (Topo I) and Cyclooxygenase-2 (COX-2) are two important targets in cancer therapy. Topo I is an enzyme that alters DNA topology and is essential for processes like DNA replication; its inhibition can lead to DNA damage and cell death. nih.govmdpi.comwikipedia.org COX-2 is an enzyme that is often overexpressed in cancers and contributes to tumor progression and angiogenesis. nih.gov

A series of N-phenyl-2-(aniline) benzamide analogs have been designed and synthesized as dual inhibitors of Topo I and COX-2. nih.gov One such analog, N53, showed significant anti-colon cancer activity. To improve its poor solubility, a hydrochloride salt (N53·HCl) was developed, which demonstrated enhanced inhibitory activity against both enzymes. nih.govresearchgate.net This improvement in activity was linked to its increased solubility, which promotes a higher effective concentration. nih.govresearchgate.net The salt form, N53·HCl, exhibited potent anti-tumor activity in vitro against several colon cancer cell lines. nih.gov

Table 4: In Vitro Anti-Tumor Activity of N53·HCl (A Dual Topo I/COX-2 Inhibitor)

Cell Line IC₅₀ Source
HT29 (Colon Cancer) 2.95 ± 0.08 µM nih.govresearchgate.net
RKO (Colon Cancer) 7.99 ± 0.85 µM nih.govresearchgate.net
HCT116 (Colon Cancer) 10.94 ± 1.30 µM nih.govresearchgate.net

IC₅₀: The half-maximal inhibitory concentration.

Receptor and Ion Channel Modulation

The benzamide moiety is present in various compounds designed to interact with beta-adrenergic receptors. ontosight.ai Research has been conducted on phenoxypropanolamine derivatives containing benzamide and phthalimide (B116566) groups to assess their binding affinity for β1 and β2-adrenergic receptors. researchgate.net For example, compounds such as N-[4-(2-hydroxy-3-isopropylaminopropoxy)phenyl]-2-isopropylcarbamoylbenzamide were tested, with some showing cardioselectivity for β1-adrenergic receptors. researchgate.net These studies highlight the role of the general structural class in receptor interaction. However, specific binding data or functional analysis for this compound at any of the beta-adrenergic receptor subtypes is not available in the current body of scientific literature.

Substituted benzamides are a well-established class of compounds with significant activity at dopamine (B1211576) and serotonin (B10506) receptors, forming the basis for several antipsychotic medications. lbpharma.usdrugbank.com For instance, the benzamide drug amisulpride (B195569) is a racemate where the S-enantiomer shows high affinity for the D2 dopamine receptor, while the R-enantiomer preferentially binds to the 5-HT7 serotonin receptor. lbpharma.us Other research has focused on developing high-affinity and selective D2/D3 receptor ligands based on benzamide scaffolds like fallypride. psu.edunih.gov Similarly, various derivatives have been synthesized and tested for their affinity at different serotonin receptor subtypes, such as 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2A. google.comnih.govresearchgate.netwikipedia.org Despite the extensive research into the benzamide class for dopamine and serotonin receptor modulation, no specific affinity or functional data for this compound has been reported.

Significant research has been conducted on a direct, albeit more complex, derivative of this compound for its activity at the Transient Receptor Potential Melastatin 8 (TRPM8) channel. The TRPM8 channel is a calcium-permeable ion channel known as the cold and menthol (B31143) receptor. physiology.org

The compound, N-(3-aminopropyl)-2-{[(3-methylphenyl) methyl]oxy}-N-(2-thienylmethyl)benzamide hydrochloride, known as AMTB, has been identified as a TRPM8 channel blocker. physiology.orgtocris.comnih.govnih.gov AMTB is structurally derived from this compound, featuring substitutions on the aminopropyl nitrogen. In a calcium influx assay, AMTB was shown to inhibit icilin-induced activation of the TRPM8 channel with moderate potency. physiology.orgnih.gov This activity suggests that the underlying aminopropoxy-benzamide scaffold is a viable starting point for the development of TRPM8 modulators.

Table 1: TRPM8 Channel Blocking Activity of AMTB
CompoundAssay TypeActivity MetricValueReference
AMTBIcilin-induced Ca2+ influxpIC₅₀6.23 physiology.org, tocris.com, nih.gov

Lysophosphatidic acid (LPA) mediates its effects through several G protein-coupled receptors (GPCRs), including LPA1-5. nih.govmdpi.com These receptors are involved in a wide range of physiological processes. mdpi.com A review of the scientific literature indicates that while the functions and interactions of various LPA receptors are under active investigation, there are currently no published studies detailing any interaction or affinity of this compound with the LPA5 GPCR or any other LPA receptor subtype.

Cellular and Subcellular Mechanisms of Action

Despite a thorough search for the biological activities of this compound, no specific studies detailing its cellular and subcellular mechanisms of action were found. Research on various other benzamide derivatives shows a wide range of biological activities, including the inhibition of cell growth and the induction of apoptosis in cancer cells ontosight.ai. However, these findings are related to structurally distinct molecules and cannot be attributed to this compound itself.

Cell Cycle Modulation and Induction of Apoptosis

There is no available scientific literature or data describing the effects of this compound on cell cycle modulation or the induction of apoptosis.

While related but structurally different benzamide compounds have been investigated for these properties, the findings are not applicable to the specific molecule . For example, HJC 0416, a more complex derivative, is known to inhibit cell-cycle progression and increase the expression of cleaved caspase-3, a marker of apoptosis rndsystems.combio-techne.com. Another distinct compound, AZD4877, arrests cells in mitosis, leading to cell death nih.gov. Similarly, other benzamide analogues have been shown to induce apoptosis through various pathways ontosight.aimedchemexpress.comfrontiersin.org. These activities are specific to their unique structures and cannot be extrapolated to this compound.

Effects on Signal Transduction Pathways

No studies were identified that investigate the effects of this compound on any signal transduction pathways.

For context, other benzamide-containing molecules have been shown to interact with specific signaling cascades. The derivative HJC 0416, for instance, acts as a STAT3 inhibitor, thereby downregulating the phosphorylation of this key transcription factor rndsystems.combio-techne.comtocris.com. Another complex benzamide, AMTB, has been shown to suppress the TGFβ signaling pathway in osteosarcoma models nih.gov. These examples highlight that the effects on signal transduction are highly structure-dependent, and no such information is available for this compound.

Immunomodulatory Properties, Including T-cell Activation Inhibition

There is no published research or data available on the immunomodulatory properties of this compound, including any potential for T-cell activation inhibition.

Some complex amine-containing compounds and immunomodulators have been developed for various therapeutic purposes, including the treatment of inflammatory conditions google.com.pggoogle.com. However, no link or data exists in the current scientific literature to suggest that this compound possesses similar activities.

Preclinical Efficacy Studies of 2 3 Aminopropoxy Benzamide and Its Derivatives

In Vitro Pharmacological Evaluation in Cell-Based Assays

Cellular Proliferation and Cytotoxicity Assays in Cancer Cell Lines

The cytotoxic potential of 2-(3-aminopropoxy)benzamide and its derivatives has been investigated across various human cancer cell lines. These studies are crucial in determining the initial anti-cancer promise of these compounds.

One area of investigation involves the conjugation of well-known alkylating agents, such as melphalan (B128) and bendamustine (B91647), with dendrimers like 1,3,5-tris(3-aminopropyl)benzene and its G1 analogue, 3,5-bis(3-aminopropyl)-N-(3-{3,5-bis[3-{3,5-bis(3-aminopropyl)benzoylamino}propyl]phenyl}propyl)benzamide. acs.orgnih.gov The resulting dendrimer-drug conjugates were evaluated for their in vitro cytotoxicity against human breast cancer cell lines, MCF-7 and MDA-MB-231. acs.orgnih.gov The rationale behind this approach is to leverage the dendrimer as a carrier to enhance tumor cell accumulation. acs.orgnih.gov

Derivatives of this compound have also been explored for their anti-proliferative activities. For instance, certain O-alkylamino-tethered salicylamide (B354443) derivatives have demonstrated broad anti-proliferative effects against both ER-positive and triple-negative breast cancer cell lines, with IC50 values in the low micromolar range. nih.gov One particular compound from this series, 9a (JMX0293) , showed potent activity against the MDA-MB-231 cell line (IC50 = 3.38 ± 0.37 μM) while exhibiting low toxicity towards the non-tumorigenic human breast epithelial cell line MCF-10A (IC50 > 60 μM). nih.gov Further mechanistic studies revealed that this compound inhibits STAT3 phosphorylation and induces apoptosis in MDA-MB-231 cells. nih.gov

Another study focused on novel 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives. researchgate.net The most promising compound, 35 , displayed significant inhibitory activity against A549, Hela, and MCF-7 cell lines with IC50 values of 5.29 ± 0.58, 3.72 ± 0.91, and 9.23 ± 0.56 μM, respectively. researchgate.net

The table below summarizes the in vitro cytotoxicity of selected this compound derivatives in various cancer cell lines.

Compound/DerivativeCancer Cell LineActivity (IC50/GI50)Reference
9a (JMX0293) MDA-MB-231 (Triple-Negative Breast Cancer)3.38 ± 0.37 μM nih.gov
9a (JMX0293) MCF-10A (Non-tumorigenic Breast Epithelial)> 60 μM nih.gov
Compound 35 A549 (Lung Carcinoma)5.29 ± 0.58 μM researchgate.net
Compound 35 Hela (Cervical Cancer)3.72 ± 0.91 μM researchgate.net
Compound 35 MCF-7 (Breast Adenocarcinoma)9.23 ± 0.56 μM researchgate.net
β-lactam 29a A549 (Lung)Moderately active researchgate.net
β-lactam 29a HCT-116 (Colon)Moderately active researchgate.net
β-lactam 29a PANC-1 (Pancreas)Moderately active researchgate.net
β-lactam 29a MDA-MB-231 (Breast)Moderately active researchgate.net
Compound 30ab A549 (Lung)Moderately active researchgate.net
Compound 30ab PNS1 (Pancreas)Moderately active researchgate.net

Enzyme/Receptor Binding and Functional Assays

The pharmacological effects of this compound and its derivatives are often mediated through their interaction with specific enzymes and receptors.

The transient receptor potential melastatin 8 (TRPM8) channel is another target of interest. The antagonist N-(3-aminopropyl)-2-{[(3-methylphenyl) methyl]oxy}-N-(2-thienylmethyl)benzamide hydrochloride salt has been shown to interact with TRPM8 channels expressed in pancreatic ductal adenocarcinoma cells. nih.gov Silencing of TRPM8 expression was found to increase the migration of these cancer cells, while activation of the channel inhibited their motility. nih.gov

In the context of neurological disorders, benzamide (B126) antipsychotics like amisulpride (B195569) are known to target dopamine (B1211576) D2 and D3 receptors. nih.gov The S-enantiomer of these compounds typically shows a higher affinity for D2/D3 receptors, while the R-enantiomer can engage with the 5-HT7 receptor. nih.gov A novel N-methylated analogue of amisulpride, LB-102 , and its S-enantiomer, LB-103 , have been developed and show promise in preclinical studies. nih.gov

Furthermore, derivatives have been synthesized and tested for their binding affinity to β1 and β2-adrenergic receptors. researchgate.net For example, N-[4-(2-hydroxy-3-isopropylaminopropoxy)phenyl]-2-isopropylcarbamoylbenzamide and related compounds were evaluated using turkey erythrocyte membrane (for β1) and rat lung homogenate (for β2). researchgate.net

The table below provides a summary of the enzyme/receptor binding activities of selected derivatives.

Compound/DerivativeTargetActivityReference
7j HDAC1-3Potent inhibitor nih.gov
N-(3-aminopropyl)-2-{[(3-methylphenyl) methyl]oxy}-N-(2-thienylmethyl)benzamide hydrochloride salt TRPM8 channelAntagonist nih.gov
Amisulpride (S-enantiomer) Dopamine D2/D3 receptorsBinds with high affinity nih.gov
Amisulpride (R-enantiomer) 5-HT7 receptorEngages with the receptor nih.gov
N-[4-(2-hydroxy-3-isopropylaminopropoxy)phenyl]-2-isopropylcarbamoylbenzamide β1 and β2-adrenergic receptorsBinding affinity tested researchgate.net

Antimicrobial, Antifungal, and Antiviral Activity Assessments

Research has also explored the potential of this compound derivatives as antimicrobial, antifungal, and antiviral agents.

In the realm of antifungal research, benzamide and picolinamide (B142947) scaffolds have been identified as having antifungal properties. nih.gov These compounds have been shown to target Sec14p, a lipid-transfer protein, and their binding has been confirmed through X-ray co-crystal structures. nih.gov This provides a basis for the rational design of new antifungal agents. nih.gov Additionally, some benzoylthiourea (B1224501) derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activity. researchgate.net

Regarding antiviral activity, various derivatives have been investigated. For instance, symmetrical tris(2-aminoethyl)amine (B1216632) (TAEA) and tris(3-aminopropyl)amine (B1583958) (TAPA) derivatives have been synthesized and tested for their activity against herpes simplex virus type 1 (HSV-1). jst.go.jp One TAEA derivative, compound 13k , demonstrated high anti-HSV-1 activity with a 50% effective concentration (EC50) of 16.7 µM and low cytotoxicity. jst.go.jp The presence of a hydrogen bond donor was suggested to be important for this antiviral activity. jst.go.jp

Furthermore, benzamide derivatives have been designed as inhibitors of the influenza A nucleoprotein (NP). scirp.org Compound 39 from one study was found to be a potent inhibitor of H3N2 and H1N1 influenza A strains, with IC50 values of 0.46 and 0.27 μM, respectively. scirp.org This compound was shown to inhibit the nuclear accumulation of the viral nucleoprotein. scirp.org

The table below summarizes the antimicrobial, antifungal, and antiviral activities of selected derivatives.

Compound/DerivativeActivity TypeTarget Organism/VirusActivity (EC50/IC50/MIC)Reference
Benzamide and picolinamide scaffoldsAntifungalFungi- nih.gov
Benzoylthiourea derivativesAntibacterial/AntifungalVarious bacteria and fungi- researchgate.net
Compound 13k (TAEA derivative)AntiviralHerpes Simplex Virus Type 1 (HSV-1)EC50 = 16.7 µM jst.go.jp
Compound 39 AntiviralInfluenza A (H3N2)IC50 = 0.46 μM scirp.org
Compound 39 AntiviralInfluenza A (H1N1)IC50 = 0.27 μM scirp.org

In Vivo Efficacy Studies in Animal Models

Oncological Indications (e.g., solid tumors, hematological malignancies)

The in vivo anti-cancer efficacy of this compound derivatives has been evaluated in various animal models, providing crucial data on their therapeutic potential in a physiological context.

One notable example is the investigation of O-alkylamino-tethered salicylamide derivatives. nih.gov Compound 9a (JMX0293) , which demonstrated promising in vitro activity, was further tested in a xenograft model using MDA-MB-231 triple-negative breast cancer cells. nih.gov The study reported that this compound significantly suppressed tumor growth in vivo without causing significant toxicity, highlighting its potential as a candidate for further clinical development. nih.gov

Another class of compounds, kinesin spindle protein (KSP) inhibitors, has also been a focus of in vivo studies. The derivative (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo- acs.orgresearchgate.netthiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877 ) was identified as a potent KSP inhibitor with favorable pharmacokinetic properties. researchgate.net Its efficacy in vivo supported its selection as a clinical candidate for cancer treatment. researchgate.net

Furthermore, dendrimer-drug conjugates have been designed to improve the delivery of chemotherapeutic agents to tumors. acs.orgnih.gov The concept involves using dendrimers like 1,3,5-tris(3-aminopropyl)benzene and its derivatives as carriers for drugs such as melphalan and bendamustine to enhance their accumulation in tumor cells through endocytosis. acs.orgnih.gov While the primary focus of the cited abstract is on the synthesis and in vitro cytotoxicity, the underlying principle is aimed at improving in vivo efficacy. acs.orgnih.gov

The table below summarizes the in vivo oncological efficacy of selected derivatives.

Compound/DerivativeAnimal ModelCancer TypeOutcomeReference
9a (JMX0293) MDA-MB-231 XenograftTriple-Negative Breast CancerSignificantly suppressed tumor growth nih.gov
AZD4877 Not specifiedCancerNotable in vivo efficacy researchgate.net

Neurological and Psychiatric Disorder Models

The potential therapeutic applications of this compound and its derivatives extend to neurological and psychiatric disorders, with several studies utilizing animal models to investigate their effects.

Benzamide derivatives are known for their neuroprotective properties. For instance, benzamide itself has been shown to have protective activity against glutamate- and methamphetamine-induced neurotoxicity in vitro and can attenuate dopamine depletion in mice. medchemexpress.com This suggests a potential role for such compounds in conditions involving neuronal damage.

In the context of psychiatric disorders, benzamide antipsychotics like amisulpride have been extensively studied. nih.gov While the provided search results primarily focus on their receptor binding profiles, the development of new analogues like LB-102 and LB-103 implies ongoing preclinical evaluation in animal models of psychosis and depression. nih.gov The dual action of racemic benzamides, with the S-enantiomer targeting D2/D3 receptors (antipsychotic effect) and the R-enantiomer targeting the 5-HT7 receptor (potential antidepressant effect), makes them interesting candidates for treating complex psychiatric conditions. nih.gov

Animal models are also crucial for studying the role of specific receptors in neurological function. For example, the function and expression of the TRPM8 channel, a target for some benzamide derivatives, have been investigated in the vagal sensory neurons of the guinea pig esophagus. nih.gov These studies help to elucidate the physiological roles of these channels and the potential consequences of their modulation by pharmacological agents.

Furthermore, animal models of neuroinflammation, which is implicated in a range of neurodegenerative and neuropsychiatric disorders, are used to test the efficacy of potential anti-inflammatory compounds. frontiersin.org While the provided text does not directly link this compound to these specific models, the known anti-inflammatory properties of some benzamide derivatives suggest their potential utility in this area. ontosight.aiontosight.ai

Infectious Disease Models

There is a lack of publicly available preclinical data on the efficacy of this compound against bacterial, viral, or other pathogenic agents. The broader family of benzamides has been explored for potential antimicrobial and antiviral applications. For example, certain benzamide derivatives have been designed and synthesized as inhibitors of the influenza A virus nucleoprotein, showing some promise in early studies. scirp.org Additionally, other derivatives have been investigated for activity against Hepatitis B virus (HBV) by modulating capsid assembly. nih.govnih.gov However, these studies focus on structurally distinct benzamide compounds.

Gastrointestinal Disorder Models

Specific preclinical efficacy studies of this compound in models of gastrointestinal disorders, such as those assessing gastric motility or inflammatory bowel disease, could not be located. The prokinetic properties of several other benzamide derivatives are well-documented, with some acting as 5-HT4 receptor agonists. nih.gov These compounds have been shown to stimulate gastrointestinal motility in preclinical models, but the research does not include this compound. medchemexpress.com

Cardiovascular Disorder Models (e.g., hypertension, arrhythmias)

No preclinical research was found that specifically evaluates the effects of this compound in cardiovascular models of hypertension or arrhythmias. While some benzamide derivatives have been investigated for their potential in treating cardiovascular diseases, for example as sEH inhibitors which can have implications in hypertension and vascular inflammation, this research does not extend to the specific compound of interest. brieflands.com Other studies on different benzamide-related structures have shown various cardiovascular effects, but none provide data on this compound. thieme-connect.comgoogle.com

Pharmacokinetic and Pharmacodynamic Investigations in Preclinical Settings

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles (Preclinical Context)

The preclinical evaluation of a new chemical entity like 2-(3-Aminopropoxy)benzamide would involve a thorough characterization of its ADME properties to understand its disposition within a biological system. These studies are fundamental to predicting the compound's behavior in vivo and assessing its potential as a drug candidate.

Absorption: Initial assessment would likely involve in vitro models, such as the Caco-2 permeability assay, to predict oral absorption. For benzamide (B126) derivatives, oral bioavailability can be variable. For instance, some benzamide-based inhibitors of the influenza A nucleoprotein have demonstrated reasonable oral bioavailability of approximately 21% in preclinical models. scirp.org

Distribution: Following absorption, the extent and pattern of distribution to various tissues would be investigated. This is often studied in animal models using radiolabeled compounds. The physicochemical properties of this compound, such as its lipophilicity and pKa, would significantly influence its tissue penetration, including its ability to cross the blood-brain barrier.

Metabolism: In vitro studies using liver microsomes or hepatocytes from different species (e.g., rat, dog, human) are typically conducted to identify major metabolic pathways. Common metabolic transformations for benzamide-containing compounds include hydroxylation, N-dealkylation, and conjugation reactions such as glucuronidation.

Excretion: The primary routes of elimination (renal and/or biliary) would be determined by analyzing urine and feces from animal models administered the compound. The half-life of the compound, a critical parameter for determining dosing frequency, would also be established. One benzamide derivative, for example, was reported to have a half-life of 4.6 hours in rats. scirp.org

To provide a clearer picture of the data typically collected, the following illustrative table outlines the key ADME parameters that would be assessed for this compound in a preclinical setting.

ADME Parameter Preclinical Assessment Method Illustrative Endpoint
Absorption Caco-2 Permeability AssayApparent Permeability Coefficient (Papp)
Oral Bioavailability in RatsPercentage of dose reaching systemic circulation (F%)
Distribution Plasma Protein BindingPercentage of compound bound to plasma proteins
Tissue Distribution in Rats (QWBA)Concentration in key organs (e.g., liver, kidney, brain)
Metabolism In Vitro Metabolic Stability (Liver Microsomes)Half-life (t½), Intrinsic Clearance (CLint)
Metabolite IdentificationStructure of major metabolites
Excretion Mass Balance Study in RatsPercentage of dose recovered in urine and feces

This table is for illustrative purposes and does not represent actual data for this compound.

Pharmacodynamic Biomarkers and Target Engagement Studies

Pharmacodynamic (PD) biomarkers are crucial for demonstrating that a compound is interacting with its intended biological target and eliciting a measurable response. For a novel compound like this compound, the initial step would be to identify its molecular target.

Once a target is identified, target engagement assays are developed. These can be biochemical assays, such as enzyme inhibition assays, or cell-based assays that measure a downstream signaling event. For example, if this compound were found to be a receptor agonist, a radioligand binding assay could be used to determine its affinity for the receptor. nih.gov

In preclinical animal models, changes in the levels of specific biomarkers in response to treatment can provide evidence of target engagement and pharmacological activity. For instance, if the compound targets a specific enzyme, the levels of the enzyme's substrate or product in plasma or tissue could serve as a PD biomarker. mdpi.com

The following table illustrates the types of studies that would be conducted to evaluate the pharmacodynamics and target engagement of this compound.

Study Type Methodology Illustrative Endpoint
Target Identification Affinity Chromatography, Cellular Thermal Shift Assay (CETSA)Identification of binding proteins
In Vitro Target Engagement Radioligand Binding Assay, Enzyme Inhibition AssayIC50, Ki, EC50
Cell-Based Assays Reporter Gene Assay, Measurement of second messengersFunctional response to target modulation
In Vivo PD Biomarker ELISA, Western Blot, qPCR on tissue/blood samplesDose-dependent change in biomarker levels

This table is for illustrative purposes and does not represent actual data for this compound.

Preclinical Safety and Toxicity Assessments

A comprehensive preclinical safety evaluation is mandatory to identify potential toxicities and to establish a safe starting dose for potential human trials. These studies are conducted in compliance with regulatory guidelines.

Initial toxicity screening often involves in vitro cytotoxicity assays using various cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) to assess the compound's general toxicity.

In vivo toxicity studies are then conducted in at least two animal species (one rodent, one non-rodent). These studies typically include single-dose acute toxicity studies to determine the maximum tolerated dose (MTD) and repeat-dose toxicity studies (sub-chronic and chronic) to evaluate the effects of longer-term exposure. Key organs are examined for histopathological changes, and clinical pathology parameters (hematology and clinical chemistry) are monitored.

The table below outlines the standard preclinical safety and toxicity assessments for a compound like this compound.

Toxicity Assessment Study Design Illustrative Endpoints
In Vitro Cytotoxicity Cell viability assays (e.g., MTT, LDH) on various cell linesIC50 (concentration causing 50% inhibition of cell growth)
Acute Toxicity Single-dose administration in rodentsMaximum Tolerated Dose (MTD), LD50
Repeat-Dose Toxicity Daily administration for 28 or 90 days in two speciesNo Observed Adverse Effect Level (NOAEL), clinical observations, histopathology
Genotoxicity Ames test, in vitro micronucleus assay, in vivo chromosomal aberration testAssessment of mutagenic and clastogenic potential
Safety Pharmacology Irwin test, cardiovascular (hERG) and respiratory assessmentsEffects on central nervous, cardiovascular, and respiratory systems

This table is for illustrative purposes and does not represent actual data for this compound.

Computational Chemistry and Rational Drug Design Approaches

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. d-nb.info For derivatives of benzamide (B126), QSAR studies have been instrumental in identifying key molecular descriptors that influence their therapeutic potential. mdpi.com These descriptors can include physicochemical properties such as hydrophobicity, electronic effects, and steric parameters.

While specific QSAR models exclusively for 2-(3-Aminopropoxy)benzamide are not extensively detailed in the provided results, the general principles of QSAR are widely applied to benzamide derivatives. mdpi.com For instance, in the broader context of benzamide compounds, QSAR models have been developed to predict their activity as inhibitors of various enzymes. mdpi.com These models help in understanding how modifications to the benzamide scaffold, such as the introduction of the 3-aminopropoxy group, can modulate biological activity. The process typically involves creating a dataset of compounds with known activities, calculating a wide range of molecular descriptors, and then using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a predictive model. d-nb.infomdpi.com The reliability of these models is assessed through rigorous internal and external validation techniques. mdpi.com

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for investigating the interactions between a ligand, such as this compound, and its biological target at an atomic level.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the specific interactions that stabilize the complex. For benzamide derivatives, docking studies have been employed to understand their binding modes within the active sites of various proteins. researchgate.netresearchgate.net For example, in a study involving a related benzamide derivative, the aminopropoxy benzamide portion of the molecule was observed to occupy a specific subsite within the target protein's active site. researchgate.net The interactions identified through docking can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net For instance, the quaternary amine of an aminopropoxy benzamide has been shown to form hydrogen bonds and salt bridges with key amino acid residues like Glutamic acid (Glu) and Phenylalanine (Phe). researchgate.net

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and the conformational changes that may occur upon binding. mdpi.com MD simulations can refine the static picture provided by molecular docking by accounting for the flexibility of both the ligand and the protein in a simulated physiological environment. mdpi.com These simulations can help to validate the docking poses and provide a more accurate estimation of the binding free energy. For benzamide derivatives, MD simulations have been used to confirm the stability of the interactions predicted by docking studies. researchgate.net

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling and virtual screening are key components of rational drug design used to identify new and potent ligands for a specific biological target.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological activity. ajol.info For a class of compounds like benzamides, a pharmacophore model can be generated based on the structures of known active molecules. ajol.info This model then serves as a 3D query for searching large chemical databases to find novel compounds that match the required pharmacophoric features. nih.gov

Virtual screening is the computational process of searching large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov When combined with a pharmacophore model, virtual screening can efficiently filter vast compound collections to a manageable number of candidates for further experimental testing. nih.gov This approach has been successfully applied to identify novel inhibitors for various targets. nih.govfrontiersin.org While a specific pharmacophore model for this compound is not detailed, the methodology is broadly applicable to discovering new benzamide-based compounds with desired biological activities. The process typically involves preparing a database of compounds and then screening them against the developed pharmacophore hypothesis. frontiersin.org

In Silico Prediction of ADME and Toxicity Profiles

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of drug candidates early in the discovery process. nih.govimmunocure.us This helps to identify compounds with potentially unfavorable properties, thereby reducing the likelihood of late-stage failures.

ADME Prediction: Various computational models can estimate key ADME properties. For instance, parameters like lipophilicity (LogP), aqueous solubility, plasma protein binding, and blood-brain barrier penetration can be predicted from a compound's chemical structure. mdpi.comnih.gov For benzamide derivatives, in silico ADME predictions have been used to assess their drug-likeness and potential for oral bioavailability. mdpi.comjonuns.com These predictions are often based on established rules like Lipinski's rule of five and by using specialized software that employs QSAR-like models. mdpi.com

Toxicity Prediction: Computational toxicology, or in silico toxicity prediction, utilizes computer-based models to forecast the potential adverse effects of chemicals. immunocure.us This can include predictions for mutagenicity, carcinogenicity, hepatotoxicity, and other toxicological endpoints. nih.govjapsonline.com Various software tools employ QSAR and rule-based systems to make these predictions based on the chemical structure. japsonline.comnih.gov For benzamide derivatives, in silico toxicity assessments can help to flag potential liabilities early on, guiding the design of safer analogues. jonuns.com

Table of Predicted Properties for this compound and Related Compounds

Compound NameMolecular FormulaPredicted PropertyPredicted ValueReference
This compoundC10H14N2O2XlogPNot Available
N-(1H-indol-4-yl)-2-[3-(2-methylbutan-2-ylamino)propoxy]benzamideC23H29N3O2XlogP4.3 uni.lu
2-(3-aminopropoxy)-N-(4-(3-(diaminomethyleneamino)propoxy)benzyl)-N-(6-phenoxybenzo[d]thiazol-2-yl)benzamideC34H36N6O4SXLogP34.9 nih.gov

Future Directions and Therapeutic Potential of 2 3 Aminopropoxy Benzamide

Optimization Strategies for Enhanced Efficacy, Selectivity, and Preclinical Properties

There are currently no published studies detailing the optimization of 2-(3-Aminopropoxy)benzamide. In the broader context of medicinal chemistry, the development of benzamide (B126) derivatives often involves systematic structure-activity relationship (SAR) studies to enhance desired properties. These efforts typically focus on modifying different parts of the molecule to improve potency against a biological target, increase selectivity over other targets to reduce side effects, and optimize pharmacokinetic properties for better absorption, distribution, metabolism, and excretion (ADME). However, no such specific research trajectory has been documented for this compound.

Potential Clinical Translation and Advancement within the Drug Development Pipeline

As of now, this compound is not listed in any public clinical trial registries. The drug development pipeline is a long and rigorous process that begins with preclinical research to establish safety and efficacy in cellular and animal models before advancing to human clinical trials. Without any available preclinical data, the potential for clinical translation of this specific compound remains entirely speculative.

Identification of Novel Therapeutic Applications

The exploration of new therapeutic uses for this compound is yet to be documented. The broader family of benzamides has shown promise in various fields, including as antipsychotics, antiemetics, and more recently as inhibitors of enzymes like poly (ADP-ribose) polymerase (PARP) or lysine (B10760008) deacetylases (KDACs) for cancer therapy. Other research has explored benzamide derivatives as neuroprotective agents for conditions like ischemic stroke or as potential treatments for neurodegenerative diseases. However, the specific therapeutic targets and potential applications of this compound have not been identified or explored in the available literature.

Q & A

Basic: What are the common synthetic routes for 2-(3-Aminopropoxy)benzamide?

Methodological Answer:
this compound can be synthesized via coupling reactions involving benzamide precursors and 3-aminopropanol derivatives. A typical approach includes:

  • Amidation: Reacting a benzoyl chloride intermediate with 3-aminopropanol under anhydrous conditions to form the propoxy linkage.
  • Protection/Deprotection: Using tert-butyloxycarbonyl (Boc) or other protecting groups for the amine functionality to prevent side reactions during coupling steps.
  • Purification: Column chromatography or recrystallization to isolate the product, monitored by TLC.
    Key challenges include regioselectivity in coupling and minimizing hydrolysis of the amide bond. IR spectroscopy (e.g., disappearance of C=O stretches in intermediates) and NMR are critical for tracking reaction progress .

Basic: How is the structure of this compound confirmed post-synthesis?

Methodological Answer:
Structural confirmation involves:

  • Spectroscopic Analysis:
    • IR Spectroscopy: Identification of characteristic bands (e.g., N-H stretch at ~3300 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
    • NMR: ¹H NMR to resolve propoxy chain protons (δ 3.4–4.0 ppm for CH₂O; δ 1.8–2.2 ppm for CH₂NH₂) and aromatic protons (δ 7.2–8.0 ppm). ¹³C NMR confirms carbonyl (C=O) at ~170 ppm .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 225.110).
    Cross-referencing with databases like NIST ensures accuracy .

Advanced: How can researchers optimize the yield of this compound in multi-step syntheses?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency.
  • Catalysis: Using DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to accelerate amide bond formation.
  • Temperature Control: Maintaining reactions at 0–5°C during exothermic steps (e.g., benzoyl chloride addition) to reduce side products.
  • In Situ Monitoring: Real-time FTIR or HPLC to adjust reaction parameters dynamically.
    For example, highlights anhydrous dioxane as optimal for minimizing hydrolysis in similar benzamide syntheses .

Advanced: What strategies address contradictions in reported biological activities of benzamide derivatives?

Methodological Answer:
Contradictions often arise from assay variability or structural nuances. Mitigation approaches:

  • Standardized Assays: Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays for Prexasertib derivatives) .
  • Structural Elucidation: X-ray crystallography or docking studies to correlate substituent effects (e.g., methoxy vs. nitro groups) with activity. notes that trifluoromethyl groups enhance agrochemical stability, which may parallel medicinal chemistry outcomes .
  • Meta-Analysis: Cross-referencing datasets from multiple sources (e.g., PubChem, NIST) to identify outliers or confounding factors .

Basic: What in vitro models assess the anticancer potential of this compound?

Methodological Answer:

  • Cell Viability Assays: MTT or CellTiter-Glo® in cancer cell lines (e.g., HCT-116, HeLa) to measure IC₅₀ values.
  • Mechanistic Studies: Western blotting for apoptosis markers (e.g., cleaved PARP, caspase-3) or flow cytometry for cell cycle arrest.
  • Target Engagement: Kinase profiling (e.g., Checkpoint Kinase 1/2 for Prexasertib derivatives) using radioactive ATP-binding assays .

Advanced: How to conduct SAR studies on benzamide derivatives for enhanced therapeutic efficacy?

Methodological Answer:

  • Substituent Variation: Systematically modify the benzamide core (e.g., electron-withdrawing groups at the para position) and propoxy chain length.
  • Biological Testing: Compare IC₅₀ across derivatives in target-specific assays (e.g., kinase inhibition vs. cytotoxicity).
  • Computational Modeling: Molecular dynamics simulations to predict binding affinities. demonstrates that methoxy and aminopropoxy groups in Prexasertib improve solubility and target binding .
  • Data Integration: Use cheminformatics tools (e.g., Schrödinger Suite) to map substituent effects to activity cliffs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.